molecular formula C20H16FN3O2 B1683967 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1001083-74-4

6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1683967
M. Wt: 349.4 g/mol
InChI Key: CAMGZGMEPKFVMF-UHFFFAOYSA-N
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Description

“6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a nitrogen-containing five-membered ring fused to a six-membered pyridine ring. This core is substituted at the 3-position by a 4-fluorophenyl group and at the 6-position by a 3,5-dimethoxyphenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-b]pyridine core followed by substitution with the phenyl groups. The exact synthetic route would depend on the available starting materials and the desired reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, ether groups (in the 3,5-dimethoxyphenyl group), and a fluorine atom (in the 4-fluorophenyl group). These functional groups would influence the compound’s reactivity and physical properties.



Chemical Reactions Analysis

As an organic compound, “6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine” would be expected to undergo reactions typical of aromatic compounds, ethers, and halogenated compounds. The exact reactions would depend on the reaction conditions and the presence of other reagents.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and ether groups could affect its solubility, while the fluorine atom could influence its reactivity.


Scientific Research Applications

Cancer Research Applications

Compounds structurally related to "6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine" have demonstrated significant potential in anticancer research. For instance, novel fluoro-substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4, possessing 3,4,5-trimethoxylphenyl groups, have been synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities, indicating the potential of these compounds as anticancer agents (Jian et al., 2020).

Molecular Docking and Antimicrobial Activity

Compounds within this chemical class have also been explored for their antimicrobial properties. For instance, a series of novel pyridine and fused pyridine derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities (Flefel et al., 2018). Furthermore, pyrazoline and amino cyanopyridine derivatives, synthesized from vanillin, have been characterized and screened for their antimicrobial activities, demonstrating the wide range of therapeutic activities these compounds can offer (Dangar et al., 2014).

Fluorescence Sensing

A heteroatom-containing organic fluorophore exhibiting intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) has been developed for fluorescent pH sensing in solution and solid state, as well as for detecting acidic and basic organic vapors. This highlights the versatility of these compounds in sensor applications (Yang et al., 2013).

Corrosion Inhibition

Pyrazolo-pyridine derivatives synthesized using ultrasound-mediated reactions have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiencies. This application is of particular importance for industrial processes, such as pickling (Dohare et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its physical and chemical properties, and testing its biological activity.


properties

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

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